Methyl 2-(3-aminooxolan-3-yl)acetate
Overview
Description
Methyl 2-(3-aminooxolan-3-yl)acetate is an organic compound with the molecular formula C7H13NO3. It is a derivative of oxolane, a five-membered ring containing an oxygen atom. This compound is characterized by the presence of an amino group and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminooxolan-3-yl)acetate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxolane derivative.
Esterification: The final step involves the esterification of the oxolane derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminooxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(3-aminooxolan-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminooxolan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-hydroxyoxolan-3-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 2-(3-oxooxolan-3-yl)acetate: Contains an oxo group instead of an amino group.
Uniqueness
Methyl 2-(3-aminooxolan-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(3-aminooxolan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)4-7(8)2-3-11-5-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZXXXRCWUBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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